1-アセチルイサチン

概要

説明

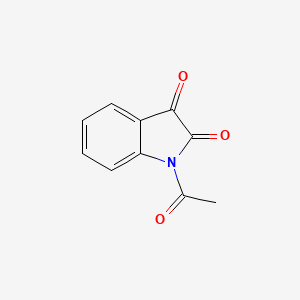

N-acetylisatin is an indoledione consisting of isatin carrying an N-acetyl substituent. It derives from an isatin.

科学的研究の応用

有機合成

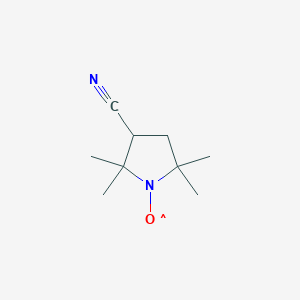

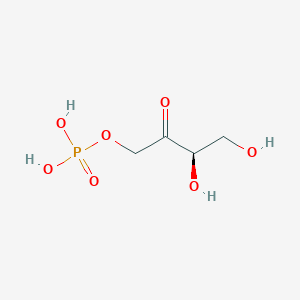

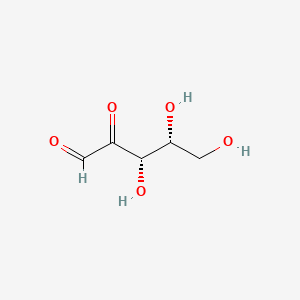

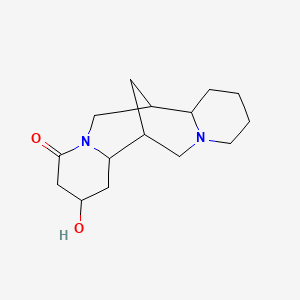

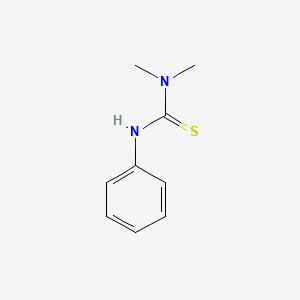

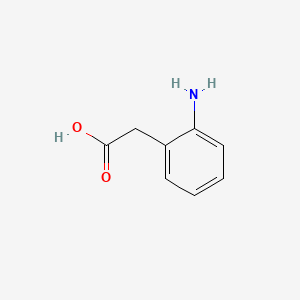

1-アセチルイサチン: は、有機合成における汎用性の高い中間体です。 α-ケトアミド誘導体を含むさまざまな化合物の合成に使用されます {svg_1}. たとえば、環開裂を起こして4-(2-(2-アセタミドフェニル)-2-オキソアセタミド)安息香酸を生成することができ、その後、さまざまなアミノ酸エステルとカップリングさせて新規化合物を生成することができます {svg_2}. これらのプロセスは、新しい医薬品の開発と化学反応性の理解に不可欠です。

医薬品研究

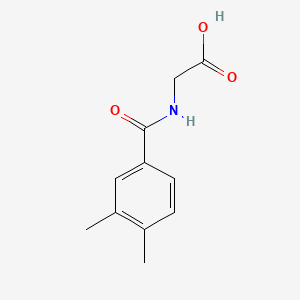

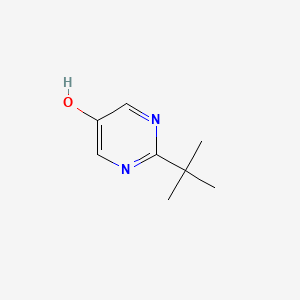

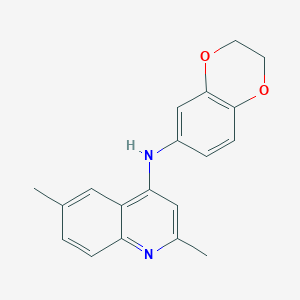

医薬品研究では、1-アセチルイサチンは、医薬品開発のためのビルディングブロックとして役立っています。 ベンゾイルアミノ酸エステル誘導体の合成に関与しており、これらの誘導体は潜在的な治療用途を持っています {svg_3}. さまざまな誘導体を生成する能力は、1-アセチルイサチンを特定の生物学的経路を標的にするように調整できることを意味します。

生化学

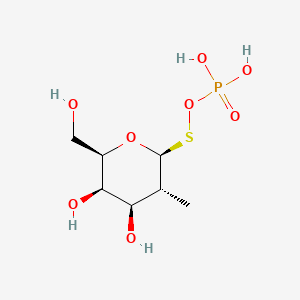

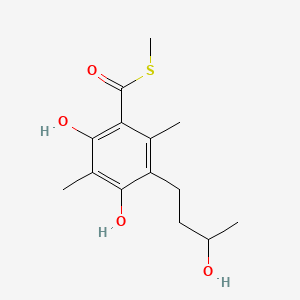

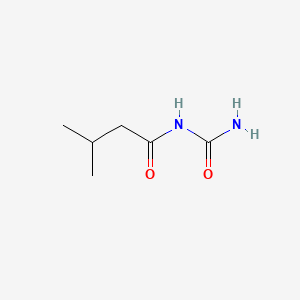

1-アセチルイサチン: は、基質との酵素相互作用の研究において役割を果たします。 カルボキシルエステラーゼによる異物の代謝および解毒経路を調べるために使用されてきました {svg_4}. これらの酵素は、さまざまな臨床的に使用されている薬物の加水分解に関与しており、1-アセチルイサチンとの相互作用を理解することは、薬剤の設計の改善につながる可能性があります。

作用機序

Target of Action

The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

1-Acetylisatin interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .

Biochemical Pathways

The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .

Pharmacokinetics

The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .

Result of Action

The result of 1-Acetylisatin’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .

Action Environment

The action of 1-Acetylisatin is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .

生化学分析

Biochemical Properties

1-Acetylisatin plays a significant role in biochemical reactions, particularly as a metabolite in the tryptophan pathway. It is known to selectively inhibit carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds . This inhibition can affect the metabolism of various ester-containing compounds, potentially altering their pharmacokinetics and dynamics. Additionally, 1-Acetylisatin interacts with other biomolecules, including proteins and enzymes, through its reactive carbonyl groups, which can form covalent bonds with nucleophilic sites on these biomolecules .

Cellular Effects

1-Acetylisatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, thereby modulating gene expression . In terms of cellular metabolism, 1-Acetylisatin can alter the metabolic flux by inhibiting specific enzymes, leading to changes in the levels of metabolites . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of 1-Acetylisatin involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of enzymes such as carboxylesterases . This inhibition occurs via the formation of covalent bonds between the carbonyl groups of 1-Acetylisatin and the active sites of the enzymes . Additionally, 1-Acetylisatin can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetylisatin can change over time due to its stability and degradation. Studies have shown that 1-Acetylisatin is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 1-Acetylisatin has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 1-Acetylisatin in animal models vary with different dosages. At low doses, 1-Acetylisatin has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 1-Acetylisatin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

1-Acetylisatin is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds in various metabolites . The inhibition of these enzymes by 1-Acetylisatin can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, 1-Acetylisatin can affect the activity of other enzymes involved in the tryptophan pathway, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 1-Acetylisatin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of 1-Acetylisatin in specific cellular compartments . The transport and distribution of 1-Acetylisatin are important factors that influence its bioavailability and efficacy in biochemical and therapeutic applications .

Subcellular Localization

The subcellular localization of 1-Acetylisatin is influenced by its chemical properties and interactions with cellular components . It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of 1-Acetylisatin can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments . Post-translational modifications and targeting signals can also play a role in directing 1-Acetylisatin to specific organelles .

特性

IUPAC Name |

1-acetylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGDEHBASRKTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205987 | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-17-4 | |

| Record name | Acetylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?

A1: 1-Acetylisatin predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]

Q2: What types of reactions are observed in photoinduced reactions of 1-acetylisatin with alkenes?

A2: 1-Acetylisatin participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []

Q3: What unique reactivity is observed in photoreactions of 1-acetylisatin with oxazoles?

A4: In addition to [2+2] cycloadditions, 1-acetylisatin exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]

Q4: Are there examples of tandem reactions initiated by photoexcitation of 1-acetylisatin?

A5: Yes, irradiation of 1-acetylisatin with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []

Q5: Does 1-acetylisatin engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?

A6: Yes, 1-acetylisatin undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []

Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with 1-acetylisatin?

A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)

![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)